molecular formula C15H17Cl3N2O4 B12486951 Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate

Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate

Cat. No.: B12486951
M. Wt: 395.7 g/mol
InChI Key: AFTYEXKETIEHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a morpholine ring, a trichloroacetamido group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Trichloroacetamido Group: The trichloroacetamido group can be introduced via a nucleophilic substitution reaction using trichloroacetyl chloride and an amine.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction with a suitable leaving group on the benzoate core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE has various applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE: can be compared with other benzoate derivatives that contain similar functional groups.

    Trichloroacetamido Benzoates: Compounds with similar trichloroacetamido groups.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of ETHYL 2-(MORPHOLIN-4-YL)-5-(2,2,2-TRICHLOROACETAMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H17Cl3N2O4

Molecular Weight

395.7 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(2,2,2-trichloroacetyl)amino]benzoate

InChI

InChI=1S/C15H17Cl3N2O4/c1-2-24-13(21)11-9-10(19-14(22)15(16,17)18)3-4-12(11)20-5-7-23-8-6-20/h3-4,9H,2,5-8H2,1H3,(H,19,22)

InChI Key

AFTYEXKETIEHOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C(Cl)(Cl)Cl)N2CCOCC2

Origin of Product

United States

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